2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3,4-Dichloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core with a substituted aromatic ring. The compound’s structure includes two chlorine atoms at the 3- and 4-positions and a methyl group at the 5-position of the phenyl ring.
Properties
IUPAC Name |
2-(3,4-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O2/c1-8-6-9(7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQZKLZPLSVXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942069-71-8 | |
| Record name | 2-(3,4-Dichloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942069-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(3,4-dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the conversion of the corresponding arylboronic acid or aryl halide into the pinacol boronate ester. The key step is the formation of the boronate ester via condensation of the boronic acid with pinacol under anhydrous conditions or via direct borylation of aryl halides using diboron reagents.
Preparation from Arylboronic Acid and Pinacol
- Starting Material: 3,4-Dichloro-5-methylphenylboronic acid
- Reagents: Pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane precursor), dehydrating agents (e.g., molecular sieves)
- Solvent: Anhydrous solvents such as toluene or dichloromethane
- Conditions: Reflux under inert atmosphere (argon or nitrogen) to avoid hydrolysis
- The arylboronic acid is dissolved in anhydrous solvent under inert atmosphere.
- Pinacol is added along with molecular sieves or other drying agents to remove water formed during esterification.
- The mixture is heated to reflux, typically for several hours (e.g., 12–16 hours) to ensure complete conversion.
- After cooling, the reaction mixture is filtered to remove drying agents and byproducts.
- The product is isolated by crystallization or column chromatography to obtain pure this compound.
- Strict anhydrous conditions are critical to prevent hydrolysis of the boronate ester.
- The reaction is typically monitored by thin-layer chromatography (TLC) or NMR spectroscopy to confirm completion.
Preparation via Direct Borylation of Aryl Halides
An alternative modern approach involves the direct borylation of aryl halides (such as aryl bromides or chlorides) bearing the 3,4-dichloro-5-methyl substitution pattern using diboron reagents (e.g., bis(pinacolato)diboron) catalyzed by transition metals (commonly palladium or nickel catalysts).
- Starting Material: 3,4-Dichloro-5-methylaryl bromide or chloride
- Reagents: Bis(pinacolato)diboron, base (e.g., potassium acetate)
- Catalyst: Pd(dppf)Cl2 or Ni-based catalyst
- Solvent: DMSO, dioxane, or similar polar aprotic solvents
- Temperature: Moderate heating (80–100°C) under inert atmosphere
- Oxidative addition of the aryl halide to the metal catalyst.
- Transmetalation with diboron reagent.
- Reductive elimination to form the aryl boronate ester.
- Avoids the need to isolate the boronic acid intermediate.
- Often higher yields and cleaner reactions.
- Amenable to scale-up and diverse substitution patterns.
Representative Data Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents & Catalysts | Conditions | Advantages | References |
|---|---|---|---|---|---|
| Boronic Acid + Pinacol Esterification | 3,4-Dichloro-5-methylphenylboronic acid | Pinacol, molecular sieves | Reflux in toluene, inert atmosphere, 12–16 h | Simple, well-established | |
| Direct Borylation of Aryl Halide | 3,4-Dichloro-5-methylaryl bromide or chloride | Bis(pinacolato)diboron, Pd or Ni catalyst, base | 80–100°C, inert atmosphere, 6–12 h | Efficient, avoids boronic acid isolation | Literature on Pd-catalyzed borylation |
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including:
Oxidation: Conversion to boronic acids or esters.
Reduction: Formation of boranes.
Substitution: Replacement of the boron moiety with other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products
The major products formed from these reactions include various substituted phenylboronic acids, esters, and other boron-containing compounds .
Scientific Research Applications
Applications in Organic Synthesis
1. Cross-Coupling Reactions:
The compound is primarily utilized as a boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. The stability of the dioxaborolane structure allows for efficient coupling with aryl halides, making it a valuable reagent in synthetic organic chemistry .
2. Building Blocks for Pharmaceuticals:
Due to its ability to participate in various coupling reactions, this compound serves as a building block for synthesizing pharmaceutical intermediates. It can be used to create biologically active compounds by attaching different functional groups through subsequent reactions. This versatility is crucial for drug development processes .
Applications in Medicinal Chemistry
1. Anticancer Research:
Recent studies have indicated that compounds containing dioxaborolane structures exhibit potential anticancer properties. The incorporation of 2-(3,4-Dichloro-5-methylphenyl) into drug candidates may enhance their efficacy against specific cancer types by improving selectivity and reducing side effects associated with traditional chemotherapeutics .
2. Targeted Drug Delivery:
The compound's unique structure allows it to be functionalized for targeted drug delivery systems. By attaching it to carrier molecules or nanoparticles, researchers can improve the bioavailability and targeting of therapeutic agents to specific tissues or cells .
Case Studies
Case Study 1: Synthesis of Anticancer Agents
In one study, researchers synthesized a series of anticancer agents using 2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key intermediate. The resulting compounds showed promising activity against breast cancer cell lines in vitro. The study highlighted the importance of boron-containing compounds in developing new therapeutic strategies .
Case Study 2: Development of Targeted Therapies
Another research effort focused on utilizing this compound in targeted therapy formulations for prostate cancer. By modifying the dioxaborolane structure and linking it to specific ligands that bind prostate-specific antigens, the study demonstrated enhanced uptake of therapeutic agents by cancer cells while minimizing systemic exposure .
Mechanism of Action
The mechanism by which 2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organohalide substrate.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₂H₁₅BCl₂O₂): This analog has chlorine atoms at the 3- and 5-positions instead of 3,4-dichloro-5-methyl.
2-(5-Chloro-2-methylphenyl)- and 2-(2-Chloro-5-methylphenyl)- isomers (C₁₂H₁₅BClO₂):
Positional isomers with chloro and methyl groups in ortho/meta configurations demonstrate how substituent orientation affects synthesis yields. For example, the a-isomer (5-chloro-2-methyl) was synthesized in 26% yield via flash chromatography, highlighting challenges in isolating isomers with subtle structural differences .
Functional Group Variations
2-(3-Chloro-4-methanesulfonylphenyl) derivative (C₁₄H₂₀BClO₃):
The methanesulfonyl group introduces strong electron-withdrawing character, enhancing reactivity in electrophilic substitution or cross-coupling reactions compared to the methyl group in the target compound .2-(3-Chloro-5-ethoxyphenyl) analog (C₁₄H₁₉BClO₃):
The ethoxy group improves solubility in polar solvents, which could be advantageous in pharmaceutical formulations. However, the bulkier ethoxy substituent may reduce steric accessibility in catalytic reactions .
Halogen and Heteroatom Modifications
- 2-(4-Fluoro-3-methanesulfonylphenyl) derivative (C₁₆H₃₂BNO₄): Fluorine’s electronegativity and small atomic radius enhance stability and metabolic resistance, making this compound a candidate for drug development. In contrast, the target compound’s dichloro-methyl combination may prioritize reactivity over stability .
- However, excessive halogenation may lead to toxicity concerns .
Physical Properties
| Compound | Molecular Weight | Melting Point/State | Key Substituents |
|---|---|---|---|
| Target compound | Not reported | Not reported | 3,4-Cl₂, 5-CH₃ |
| 2-(3-Methoxy-4,5-dimethylphenyl) analog | 262.15 | Not reported | 3-OCH₃, 4,5-CH₃ |
| 2-(4-Methoxyphenyl) derivative | Not reported | 125–126°C (white solid) | 4-OCH₃ |
| 2-(5-Chloro-2-methoxyphenyl) derivative | 268.54 | Not reported | 5-Cl, 2-OCH₃ |
Reactivity in Cross-Coupling Reactions
The target compound’s dichloro-methyl substitution may moderate reactivity compared to electron-deficient analogs. For example:
- 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes intramolecular cross-coupling with Pd catalysts, demonstrating the versatility of boronates in forming complex architectures .
- Racemic 1,3-dioxolanes (e.g., dimethyl 2-(2-hydroxyphenyl) derivatives) exhibit antibacterial activity (MIC: 4.8–5000 µg/mL), suggesting that halogenated boronates could be explored for similar bioactive properties .
Biological Activity
2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 942069-71-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H17BCl2O2
- Molar Mass : 286.99 g/mol
- Structure : The compound features a dioxaborolane ring which is known for its reactivity and ability to form stable complexes with various biological targets.
Biological Activity Data
The following table summarizes the biological activities reported for related compounds in the literature:
| Compound Name | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | DYRK1A Inhibition | 0.5 | |
| Compound B | Antioxidant | 10 | |
| Compound C | Anti-inflammatory | 15 |
Case Study 1: DYRK1A Inhibition
Case Study 2: Antioxidant Properties
Research on related dioxaborolanes has shown significant antioxidant activity through ORAC assays. These compounds were able to reduce oxidative stress markers in cellular models. This suggests that this compound could possess similar properties .
Current Research and Future Directions
Ongoing research aims to elucidate the specific biological mechanisms of action for this compound. Investigations into its potential as a therapeutic agent for diseases such as cancer and neurodegenerative disorders are particularly promising. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and bioavailability of the compound.
- Mechanistic Studies : To clarify the specific pathways affected by this compound.
- Comparative Analysis : Evaluating its efficacy against other known inhibitors in clinical trials.
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing 2-(3,4-Dichloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of aryl halides. For example, pinacol boronate esters (like those in ) are formed by reacting aryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts. Optimization involves varying catalysts (e.g., PdCl₂(dppf)), solvents (e.g., DMF or THF), and temperature (80–120°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol) is critical to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) is essential for confirming the boronate ester’s structure and substituent positions. For instance, ¹¹B NMR typically shows a peak near 30 ppm for dioxaborolanes. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as in ) resolves bond lengths and angles, particularly the B–O bond (~1.36 Å) and planarity of the aryl-boronate system. Thermal gravimetric analysis (TGA) assesses thermal stability .
Advanced Questions
Q. How do electronic and steric effects of the 3,4-dichloro-5-methylphenyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine atoms reduce electron density at the boron center, potentially slowing transmetalation steps in cross-couplings. Steric hindrance from the methyl group may further impede catalyst access. Computational studies (DFT) can model frontier molecular orbitals to predict reactivity. Experimentally, kinetic studies under varied Pd catalyst loads (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand systems (e.g., SPhos vs. XPhos) can isolate steric/electronic contributions .
Q. What strategies resolve contradictions in reported regioselectivity for this compound’s use in multi-component reactions?
- Methodological Answer : Discrepancies in regioselectivity (e.g., ortho vs. meta substitution) often arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (DMSO) may favor electrophilic aromatic substitution pathways, while nonpolar solvents (toluene) stabilize radical intermediates. Systematic screening using Design of Experiments (DoE) methodologies, coupled with in-situ IR monitoring, can map reaction pathways and identify dominant factors .
Q. How can researchers mitigate decomposition pathways during storage or under reactive conditions?
- Methodological Answer : The compound’s boronate ester is susceptible to hydrolysis under acidic/alkaline conditions. Stability studies (e.g., HPLC tracking under varying pH, temperature, and light exposure) reveal optimal storage in anhydrous, inert atmospheres (argon) at –20°C. Adding stabilizers like BHT (butylated hydroxytoluene) inhibits radical-mediated degradation. For reactive conditions, using scavengers (e.g., molecular sieves) minimizes water interference .
Q. What theoretical frameworks explain the compound’s crystallographic packing and non-covalent interactions?
- Methodological Answer : Crystal packing often involves weak C–H⋯π or halogen (Cl⋯Cl) interactions, as seen in analogous structures ( ). Hirshfeld surface analysis quantifies interaction contributions, while symmetry-adapted perturbation theory (SAPT) models dispersion forces. For example, the dichlorophenyl group’s orientation may create Br⋯Br contacts (3.4–3.6 Å), influencing solubility and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
